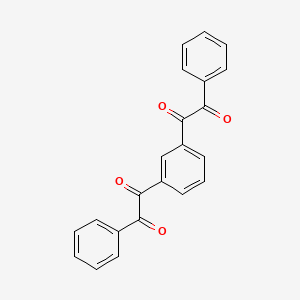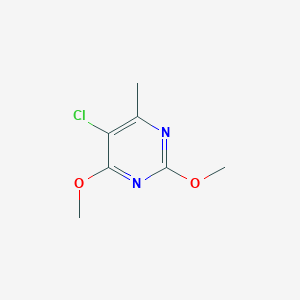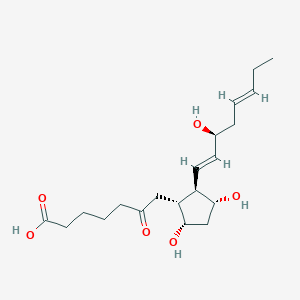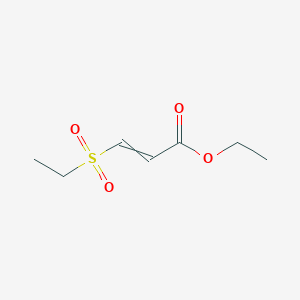![molecular formula C8H10Cl2O B13792108 Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, also known as exo-2-chloronorbornane, is a chemical compound with the molecular formula C8H11ClO. It is a derivative of norbornane, a bicyclic hydrocarbon, and features a carbonyl chloride functional group at the first carbon and a chlorine atom at the second carbon in the exo position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[221]heptane-1-carbonyl chloride, 2-exo-chloro-, typically involves the chlorination of norbornane derivativesThe reaction conditions often include the use of solvents like methylene chloride and catalysts to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include substituted norbornane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in acylation reactions, forming esters, amides, and other derivatives. The chlorine atom in the exo position also contributes to the compound’s reactivity, enabling substitution and elimination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: The parent hydrocarbon of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-.
2-Chloronorbornane: A similar compound with a chlorine atom at the second carbon but without the carbonyl chloride group.
Norbornene: A related compound with a double bond in the bicyclic structure.
Uniqueness
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, is unique due to the presence of both the carbonyl chloride group and the exo-chlorine atom. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H10Cl2O |
|---|---|
Poids moléculaire |
193.07 g/mol |
Nom IUPAC |
2-chlorobicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4H2 |
Clé InChI |
FXNIVSHSURWTPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1CC2Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)

![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)

![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)
![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)

![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)

